1,2,3-Trimethyl-5-nitrobenzene

Catalog No.
S1925612
CAS No.
52414-95-6
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
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1,2,3-Trimethyl-5-nitrobenzene

CAS Number

52414-95-6

Product Name

1,2,3-Trimethyl-5-nitrobenzene

IUPAC Name

1,2,3-trimethyl-5-nitrobenzene

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3

InChI Key

BEAGEKZOSQKTBW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1C)C)[N+](=O)[O-]

1,2,3-Trimethyl-5-nitrobenzene is an aromatic compound with the molecular formula C9H11NO2C_9H_{11}NO_2 and a molecular weight of approximately 165.19 g/mol. It is characterized by a benzene ring substituted with three methyl groups and one nitro group, which influences its chemical reactivity and physical properties. This compound appears as a yellow-orange crystalline solid and is notable for its distinctive odor.

This compound is primarily studied for its role in electrophilic aromatic substitution reactions due to the presence of both activating (methyl) and deactivating (nitro) substituents. The methyl groups enhance the reactivity of the benzene ring towards electrophiles, while the nitro group decreases it. Common reactions include:

  • Nitration: The introduction of additional nitro groups under specific conditions.
  • Reduction: Transforming the nitro group into an amine.
  • Halogenation: Substitution reactions involving halogens .

1,2,3-Trimethyl-5-nitrobenzene exhibits significant biological activity, particularly toxicity. It has been shown to cause respiratory issues, skin irritation, and potential carcinogenic effects upon exposure. Its lipophilic nature allows it to accumulate in fatty tissues, leading to prolonged exposure risks and adverse health effects on organs like the liver and kidneys .

The primary method for synthesizing 1,2,3-trimethyl-5-nitrobenzene involves the nitration of toluene using a mixture of nitric acid and sulfuric acid. This process typically produces a mixture of isomers, which can be separated through distillation or chromatography. The synthesized compound can be characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .

1,2,3-Trimethyl-5-nitrobenzene has various applications across multiple fields:

  • Chemical Research: It serves as a model compound for studying electrophilic aromatic substitution.
  • Environmental Studies: Used in biomonitoring projects to assess environmental contamination.
  • Industrial Chemistry: Functions as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Research has indicated that 1,2,3-trimethyl-5-nitrobenzene can interact with hydroxyl radicals in atmospheric conditions, leading to degradation through various mechanisms such as abstraction and substitution. This degradation process is crucial for understanding its environmental impact and behavior in wastewater treatment systems .

1,2,3-Trimethyl-5-nitrobenzene shares structural similarities with several other nitroaromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1,3-Dimethyl-5-nitrobenzeneC9H11NO2C_9H_{11}NO_2Two methyl groups; different substitution pattern
1,2-Dimethyl-4-nitrobenzeneC9H11NO2C_9H_{11}NO_2Different position of nitro group
Mesitylene (1,3,5-trimethylbenzene)C9H12C_9H_{12}No nitro group; used in similar reactions

Uniqueness: The distinct arrangement of substituents in 1,2,3-trimethyl-5-nitrobenzene gives it unique reactivity compared to its analogs. Its combination of activating and deactivating groups allows for varied chemical behavior that is not observed in compounds with only activating or deactivating groups alone .

Nitration Mechanisms of Trimethylbenzene Derivatives

The nitration of trimethylbenzene derivatives to produce 1,2,3-trimethyl-5-nitrobenzene follows established electrophilic aromatic substitution mechanisms. The process involves the formation of the nitronium ion (NO₂⁺) as the active electrophile, which attacks the electron-rich aromatic ring system [1] [2].

Nitronium Ion Generation

The nitration mechanism begins with the generation of the nitronium ion through the interaction of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and dehydrating agent, protonating nitric acid to form the unstable H₂NO₃⁺ intermediate [3] [2]. This protonated species subsequently loses water to generate the linear nitronium ion:

HNO₃ + H₂SO₄ → H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

The nitronium ion is significantly more electrophilic than nitric acid itself, making it the predominant nitrating species under these conditions [4] [5].

Electrophilic Attack and Intermediate Formation

The nitronium ion attacks the trimethylbenzene substrate through a stepwise mechanism involving multiple intermediates. Initial attack occurs through formation of a π-complex, where the nitronium ion approaches the aromatic ring perpendicularly [6]. This is followed by formation of an oriented reaction complex with the nitrogen atom positioned directly above the target carbon atom [6].

The rate-determining step varies depending on the substrate activation. For activated aromatic compounds, the transition state leading to the oriented reaction complex is rate-determining, while for deactivated systems, the formation of the σ-complex becomes rate-limiting [6]. The methyl groups in trimethylbenzene act as activating substituents through inductive electron donation, increasing the electron density of the aromatic ring and facilitating electrophilic attack [1] [7].

Regioselectivity Considerations

The regioselectivity of nitration in trimethylbenzene derivatives is governed by the directing effects of the methyl substituents. Methyl groups are ortho/para-directing and activating substituents [8] [9]. In 1,2,3-trimethylbenzene, the positions available for nitration are limited by steric hindrance and electronic effects of the existing methyl groups [7].

The nitration preferentially occurs at the 5-position relative to the 1,2,3-trimethyl substitution pattern, as this position experiences the least steric hindrance while still benefiting from the electronic activation provided by the methyl groups [7].

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
CAS Number52414-95-6
MDL NumberMFCD00024535
Melting PointNot specified
Boiling PointNot specified
AppearanceYellow-orange crystalline solid
DensityApprox. 1.11 g/cm³
Log P3.45

Industrial-Scale Synthesis Methodologies

Industrial production of 1,2,3-trimethyl-5-nitrobenzene employs both batch and continuous process technologies, each offering distinct advantages for large-scale manufacturing [11] [12].

Batch Process Technology

Traditional batch nitration systems utilize stirred tank reactors constructed from corrosion-resistant materials such as mild carbon steel or specialized alloys [13] [14]. The batch process offers flexibility in production scheduling and the ability to handle varying feed compositions [13]. Key design features include:

  • Efficient agitation systems to ensure proper mixing of the heterogeneous reaction mixture [13]
  • Precise temperature control through cooling surfaces and external heat exchangers [13]
  • Emergency safety systems including drowning tanks for rapid reaction quenching [13]

Batch reactors typically operate with residence times of 2-4 hours at controlled temperatures of 30-50°C [11] [13]. The process begins with charging the trimethylbenzene substrate, followed by gradual addition of the mixed acid (nitric acid/sulfuric acid mixture) while maintaining temperature control [13].

Continuous Flow Technology

Modern industrial facilities increasingly employ continuous flow reactors for nitration processes due to enhanced safety, improved heat transfer, and better process control [11] [15]. Continuous systems offer several advantages:

  • Reduced reaction volume and enhanced heat transfer efficiency [15]
  • Improved mixing through microchannel technology [15]
  • Precise control of reaction parameters including temperature, pressure, and stoichiometry [11]
  • Enhanced safety through reduced chemical inventory [11]

Continuous flow systems utilize specialized reactor designs including jet-impingement plates and plug-flow configurations [16]. These systems achieve higher space-time yields while maintaining consistent product quality [11].

Microreactor Technology

Advanced manufacturing facilities implement microreactor technology for enhanced process control and safety [15]. Microreactors provide:

  • Precise temperature control within ±1°C [15]
  • Enhanced mass transfer due to high surface area-to-volume ratios [15]
  • Reduced risk of runaway reactions through improved heat dissipation [15]
  • Lower environmental impact through reduced waste generation [15]
ParameterTypical ValueIndustrial Scale
Temperature Range30-50°CControlled at 50°C
Reaction Time30-60 minutes2-4 hours
Acid MixtureHNO₃/H₂SO₄Mixed acid
Concentration HNO₃65-70%65-68%
Concentration H₂SO₄96-98%96-98%
Molar Ratio (Substrate:HNO₃)1:1.1-1.21:1.05-1.15
PressureAtmosphericSlightly elevated
Typical Yield75-85%80-90%

Process Optimization Strategies

Industrial optimization focuses on several key parameters to maximize yield and minimize byproduct formation [11] [17]:

  • Acid Composition Control: Maintaining optimal concentrations of nitric and sulfuric acids to ensure efficient nitronium ion generation while preventing over-nitration [11]
  • Temperature Management: Precise temperature control to balance reaction rate with selectivity [11]
  • Residence Time Optimization: Balancing complete conversion with minimization of side reactions [11]
  • Mass Transfer Enhancement: Ensuring adequate mixing to overcome diffusion limitations [16]

Advanced process control systems employ model predictive control and real-time optimization to maintain optimal operating conditions [18]. These systems continuously monitor critical parameters and adjust operating conditions to maintain product quality and maximize throughput [18].

Purification Techniques and Yield Optimization

The purification of 1,2,3-trimethyl-5-nitrobenzene from crude reaction mixtures requires sophisticated separation techniques to achieve high purity levels required for industrial applications [12] [19].

Primary Separation Techniques

Distillation

Distillation serves as the primary separation method for removing unreacted starting materials and separating isomeric products [12] [19]. The process typically employs:

  • Fractional distillation columns with multiple theoretical plates [12]
  • Temperature control between 150-250°C depending on the specific separation requirements [19]
  • Vacuum distillation for heat-sensitive compounds to prevent thermal decomposition [19]

Distillation achieves typical recovery rates of 85-92% with product purities of 92-96% [19]. The process effectively separates 1,2,3-trimethyl-5-nitrobenzene from other nitrated isomers based on boiling point differences [19].

Crystallization

Crystallization provides high-purity product isolation through controlled nucleation and crystal growth [20] [19]. The technique involves:

  • Selection of appropriate solvents with suitable solubility characteristics [20]
  • Temperature programming to control crystal formation [20]
  • Seeding techniques to ensure uniform crystal size distribution [20]

Crystallization typically achieves recovery rates of 90-95% with purities exceeding 96-98% [19]. The process is particularly effective for removing trace impurities that have different solubility characteristics [20].

Liquid-Liquid Extraction

Liquid-liquid extraction removes acidic impurities and byproducts from the crude product [12] [21]. The process employs:

  • Alkaline washing to neutralize residual acids [12]
  • Selective solvents to partition the desired product from impurities [21]
  • Multiple extraction stages to achieve complete purification [12]

Extraction processes achieve recovery rates of 88-93% with purities of 90-94% [19]. The technique is essential for removing water-soluble impurities and residual acid catalysts [12].

MethodApplicationTypical Recovery (%)Purity Achieved (%)
DistillationSeparation from isomers85-9292-96
CrystallizationRemoval of impurities90-9596-98
Column ChromatographyFine purification95-9898-99
Liquid-Liquid ExtractionAcid removal88-9390-94
Washing (Alkaline)Trace acid removal95-9894-97
Washing (Acidic)Base removal92-9693-97

Advanced Purification Methods

Column Chromatography

For applications requiring ultra-high purity, column chromatography provides precise separation of closely related compounds [22]. The technique utilizes:

  • Silica gel stationary phases with controlled particle size distribution [22]
  • Gradient elution systems with optimized solvent compositions [22]
  • Automated fraction collection for consistent product quality [22]

Chromatographic purification achieves recovery rates of 95-98% with purities exceeding 98-99% [19].

Washing Protocols

Systematic washing procedures remove trace impurities through selective solvent treatments [12]. The process includes:

  • Alkaline Washing: Removes acidic impurities using dilute sodium hydroxide or potassium hydroxide solutions [12]
  • Acidic Washing: Eliminates basic impurities through treatment with dilute hydrochloric acid [12]
  • Water Washing: Removes water-soluble contaminants and residual salts [12]

Yield Optimization Strategies

Process Integration

Modern industrial facilities employ integrated purification schemes that combine multiple techniques in optimized sequences [12]. These systems:

  • Minimize product losses through efficient inter-stage material handling [12]
  • Reduce energy consumption through heat integration [12]
  • Maximize overall yield through optimized process conditions [12]

Quality Control Systems

Advanced analytical systems monitor product quality throughout the purification process [12]. These systems employ:

  • Real-time chromatographic analysis for composition monitoring [12]
  • Spectroscopic techniques for impurity identification [12]
  • Automated control systems for maintaining optimal operating conditions [12]
Equipment TypeCapacity RangeOperating TemperatureKey Advantage
Batch Reactor50-500 L30-50°CFlexibility
Continuous Flow Reactor100-1000 L/h40-60°CContinuous operation
Microreactor1-50 L/h20-80°CEnhanced safety
Separators200-2000 LAmbientEfficient separation
Distillation Column500-5000 L150-250°CHigh purity
Crystallizers100-1000 L10-40°CCrystal quality

Environmental Considerations

Industrial purification processes incorporate environmental protection measures including [23] [12]:

  • Waste acid recovery and recycling systems [23]
  • Solvent recovery and reuse programs [12]
  • Emission control systems for volatile organic compounds [23]
  • Wastewater treatment facilities for aqueous waste streams [12]

XLogP3

2.8

Other CAS

52414-95-6

Wikipedia

1,2,3-trimethyl-5-nitrobenzene

Dates

Last modified: 08-16-2023

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